Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane
Description
Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane is a fluorinated organosilane featuring a triphenylsilane core substituted with a 3,3,3-trifluoro-2-phenylpropenyl group. This compound combines the electron-withdrawing effects of fluorine atoms with the steric bulk of triphenylsilane, making it a unique candidate for catalytic applications and cross-coupling reactions.
Properties
CAS No. |
647832-21-1 |
|---|---|
Molecular Formula |
C27H21F3Si |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
triphenyl-(3,3,3-trifluoro-2-phenylprop-1-enyl)silane |
InChI |
InChI=1S/C27H21F3Si/c28-27(29,30)26(22-13-5-1-6-14-22)21-31(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |
InChI Key |
MIKQFUMIOMFIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane typically involves the use of palladium-catalyzed cyclization-isomerization reactions. One common method involves the cyclization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols, which are readily obtained from 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3,3-dibromoprop-2-ene in three steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar palladium-catalyzed processes could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane can undergo
Biological Activity
Triphenyl(3,3,3-trifluoro-2-phenylprop-1-en-1-yl)silane is a silane compound characterized by the presence of trifluoromethyl and phenyl groups. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as CHFSi. The presence of trifluoromethyl groups often enhances lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 314.38 g/mol |
| Density | Not available |
| LogP | Approx. 4.5 |
| Melting Point | Not available |
| Boiling Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, triphenyl silanes have been evaluated for their ability to inhibit cancer cell proliferation. Research has shown that triphenyl silanes can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress and mitochondrial dysfunction.
Case Study:
A study conducted on a series of triphenyl silanes demonstrated that the introduction of trifluoromethyl groups significantly enhanced their cytotoxic effects against breast cancer cells (MCF-7). The IC values reported were lower than those of their non-fluorinated counterparts, indicating a structure-activity relationship favoring fluorination.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Compounds with similar functionalities have shown effectiveness against a range of bacteria and fungi.
Research Findings:
In vitro studies revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting potential as a novel antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to cell death.
- Inhibition of Key Enzymes: Interacts with enzymes involved in cell proliferation and survival.
- Membrane Disruption: Alters microbial membrane integrity leading to cell lysis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Fluorinated Alkenyl Silanes
a) Trimethyl(3,3-difluoro-2-propenyl)silane (C₆H₁₂F₂Si)
- Structure : Features a difluoro-substituted propenyl group attached to a trimethylsilane core.
- Key Differences : The absence of a phenyl group on the propenyl chain and the replacement of triphenylsilane with trimethylsilane reduce steric hindrance and alter electronic properties.
- Applications : Primarily used in hydrofunctionalization reactions; its lower molecular weight (150.24 g/mol) enhances volatility compared to bulkier triphenyl derivatives .
b) Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (C₃₀H₃₁BO₂Si)
- Structure : Incorporates a boronate ester group, enabling Suzuki-Miyaura coupling.
- Key Differences : The boronate substituent introduces cross-coupling versatility, whereas the trifluoro-propenyl group in the target compound prioritizes electrophilicity.
- Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), similar to many fluorinated silanes .
Phenyl-Substituted Alkenyl Silanes
a) Trimethyl(3-phenyl-1-propenyl)silane (C₁₂H₁₈Si)
- Structure: A non-fluorinated analog with a phenyl-propenyl chain and trimethylsilane.
- Key Differences : The lack of fluorine atoms reduces electron-withdrawing effects, impacting reactivity in electrophilic substitutions. Molecular weight: 190.36 g/mol .
b) Triphenyl(phenylethynyl)silane
Electronic and Steric Effects
| Parameter | Target Compound | Trimethyl(3,3-difluoro-2-propenyl)silane | Trimethyl(3-phenyl-1-propenyl)silane |
|---|---|---|---|
| Electron-Withdrawing Groups | 3×F, 1×Ph | 2×F | None |
| Steric Bulk | High (3×Ph) | Low (3×Me) | Moderate (3×Me + 1×Ph) |
| Molecular Weight (g/mol) | ~356.4* | 150.24 | 190.36 |
*Estimated based on analogous structures.
- Electronic Effects: The trifluoro group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks in coupling reactions. This contrasts with non-fluorinated analogs, which rely on steric effects for regioselectivity .
Catalytic Isomerization and Cross-Coupling
- The target compound’s trifluoro-propenyl group is expected to participate in Hiyama coupling, analogous to the B(C₆F₅)₃-catalyzed isomerization of allyl silanes to alkenyl silanes .
- Compared to germanium and tin analogs, silanes exhibit lower phenyl-group transfer efficiency but greater stability under moist conditions, as seen in cross-coupling studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
